3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI)

CYP17 inhibition prostate cancer androgen biosynthesis

3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) (CAS 120690-79-1; systematic name: 2-methyl-2-(pyridin-3-yl)propanal) is a heteroaryl aldehyde with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. It features a pyridine ring substituted at the 3-position with an alpha,alpha-dimethylacetaldehyde moiety, creating a quaternary carbon adjacent to the aldehyde carbonyl.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 120690-79-1
Cat. No. B044998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI)
CAS120690-79-1
Synonyms3-Pyridineacetaldehyde,alpha,alpha-dimethyl-(9CI)
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(C)(C=O)C1=CN=CC=C1
InChIInChI=1S/C9H11NO/c1-9(2,7-11)8-4-3-5-10-6-8/h3-7H,1-2H3
InChIKeyAJKCNFBYBWCBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) [120690-79-1] Sourcing Guide: A Defined Aldehyde Building Block for Targeted Inhibitor Design


3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) (CAS 120690-79-1; systematic name: 2-methyl-2-(pyridin-3-yl)propanal) is a heteroaryl aldehyde with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. It features a pyridine ring substituted at the 3-position with an alpha,alpha-dimethylacetaldehyde moiety, creating a quaternary carbon adjacent to the aldehyde carbonyl. This compound is classified as a pyridine derivative and a tertiary aldehyde. Its computed physicochemical properties include XLogP3 of 1.2, topological polar surface area of 30 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors. [1] The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where its alpha-branched structure imparts distinct reactivity and steric characteristics that differentiate it from linear or less-substituted pyridine aldehyde analogs. [2]

Why 3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) Cannot Be Replaced by Generic Pyridine Aldehydes in Structure-Activity-Driven Synthesis


Generic substitution of 3-pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) with simpler pyridine aldehydes such as pyridine-3-acetaldehyde (CAS 42545-63-1), 3-pyridinecarboxaldehyde (CAS 500-22-1), or 3-acetylpyridine (CAS 350-03-8) fails because these analogs lack the alpha-dimethyl substitution pattern that is essential for downstream biological potency. The alpha-methyl groups create a quaternary carbon center that is a critical structural determinant for inhibitor-enzyme interactions, as demonstrated in the context of cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17) inhibition. [1] In published structure-activity relationship (SAR) studies, esters derived from the alpha-methylated acid analog of this aldehyde achieved IC50 values of 13–90 nM against CYP17 hydroxylase/lyase, whereas ketoconazole, a comparator lacking this specific substitution pattern, showed substantially weaker inhibition (65 nM and 26 nM for hydroxylase and lyase activities, respectively) only when assessed under identical assay conditions. [1] The alpha-dimethyl substitution also modulates the steric environment around the reactive aldehyde center, altering reactivity in condensation and nucleophilic addition reactions relative to unsubstituted analogs. [2] Consequently, substituting a non-methylated pyridine aldehyde into a synthetic route designed for this compound risks loss of the quaternary carbon pharmacophore, compromised inhibitory activity in derived products, and altered reaction kinetics that affect yield and purity.

Quantitative Differentiation Guide for 3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) [120690-79-1]


Alpha-Methyl Substitution as a Critical Pharmacophoric Determinant for CYP17 Inhibition Potency

The alpha-methyl substitution present in 3-pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) is a critical structural determinant for the potency of CYP17 inhibitors derived from this scaffold. In a comparative medicinal chemistry study, esters of 2-methyl-2-(3-pyridyl)propanoic acid (the oxidized derivative of this aldehyde) were synthesized and tested. The compounds containing the alpha-methyl substitution—isopinocampheyl 2-methyl-2-(3-pyridyl)propanoate (compound 9), 1-adamantyl 2-methyl-2-(3-pyridyl)propanoate (compound 12), and 2-methyl-2-adamantyl 2-methyl-2-(3-pyridyl)propanoate (compound 14)—achieved IC50 values of 13–90 nM against human testicular 17α-hydroxylase/C17,20-lyase. [1] In contrast, ketoconazole, a clinical azole antifungal lacking the alpha-methyl pyridine scaffold, yielded IC50 values of 65 nM and 26 nM for hydroxylase and lyase activities respectively in the same assay system. [1] These alpha-methylated esters also displayed selectivity over human placental aromatase (IC50 30–40 μM), representing a >300-fold selectivity window. [1] The study explicitly identified 'methyl substitution alpha to the carbonyl group' as one of the structural features 'required for optimal inhibition,' establishing this compound's quaternary carbon as a non-negotiable pharmacophoric element. [1]

CYP17 inhibition prostate cancer androgen biosynthesis

Resistance to Esterase Hydrolysis Conferred by Alpha-Methyl Substitution

Beyond potency, the alpha-methyl substitution pattern originating from 3-pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) provides metabolic stability advantages to its ester derivatives. In the same 1995 J. Med. Chem. study, structural features required for CYP17 enzyme inhibition also conferred resistance to esterase hydrolysis when tested in vitro using rat liver microsomes as the source of esterase activity. [1] The ester derivatives of the alpha-methylated acid—specifically isopinocampheyl 2-methyl-2-(3-pyridyl)propanoate and 1-adamantyl 2-methyl-2-(3-pyridyl)propanoate—demonstrated stability against hydrolytic cleavage, whereas esters lacking the alpha-methyl substitution or the pyridine ring were susceptible to rapid esterase-mediated degradation in the same assay system. [1] This dual advantage—enzyme inhibition potency combined with metabolic stability—was explicitly attributed to 'some of the structural features required for enzyme inhibition also conferred resistance to esterase hydrolysis,' establishing a structure-property relationship directly traceable to the alpha-dimethyl substitution pattern present in the aldehyde precursor. [1]

esterase resistance metabolic stability prodrug design

Physicochemical Property Differentiation from Unsubstituted Pyridine-3-acetaldehyde

3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) exhibits distinct physicochemical properties compared to its unsubstituted parent pyridine-3-acetaldehyde (CAS 42545-63-1), differences that directly impact formulation, handling, and downstream synthetic applications. The target compound has a computed XLogP3 of 1.2 versus an estimated XLogP3 of approximately 0.3–0.5 for pyridine-3-acetaldehyde (the addition of two methyl groups increases logP by ~0.7–0.9 units). [1] The topological polar surface area (TPSA) remains constant at 30 Ų for both compounds, but the molecular weight increases from 121.14 g/mol (C7H7NO) to 149.19 g/mol (C9H11NO). [1] The hydrogen bond donor count is zero and hydrogen bond acceptor count is two for both compounds. The alpha-dimethyl substitution eliminates the two α-hydrogens present in pyridine-3-acetaldehyde, removing the potential for keto-enol tautomerism at the alpha position and eliminating a site for base-catalyzed aldol condensation side reactions, thereby improving synthetic handling and storage stability. [2]

physicochemical properties lipophilicity drug-likeness

Steric Modulation of Aldehyde Reactivity by the Alpha-Quaternary Carbon Center

The alpha,alpha-dimethyl substitution in 3-pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) creates a quaternary carbon center directly adjacent to the aldehyde carbonyl, which exerts a pronounced steric effect on the aldehyde's reactivity profile. This steric hindrance differentiates the compound from primary or secondary pyridine aldehydes such as pyridine-3-acetaldehyde (which has an unsubstituted alpha-methylene group) and 2-methyl-3-(pyridin-3-yl)propanal (CAS 66417-76-3, a positional isomer with a less hindered aldehyde center). [1] The tertiary carbon adjacent to the aldehyde group sterically shields the carbonyl from nucleophilic attack, which can enhance chemoselectivity in multi-functional synthetic sequences by reducing competitive side reactions at the aldehyde center. [1] This steric effect is a direct consequence of the gem-dimethyl substitution pattern that is unique to this compound among commercially available pyridine-3-acetaldehyde derivatives. [2]

steric hindrance aldehyde reactivity chemoselectivity

Proven Utility in Asymmetric Autocatalysis via Derived Chiral Alcohol

The reduced alcohol form of 3-pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI), namely (S)-2-methyl-1-(3-pyridyl)-1-propanol, has been employed as a chiral asymmetric autocatalyst in the Soai reaction (addition of diisopropylzinc to pyridine-3-carbaldehyde). [1] In this system, (S)-2-methyl-1-(3-pyridyl)-1-propanol with 86% enantiomeric excess (e.e.) was used as the autocatalyst, producing newly formed (S)-2-methyl-1-(3-pyridyl)-1-propanol with 35% e.e. in 67% yield. [1] This demonstrates that the alpha,alpha-dimethyl-substituted pyridine scaffold, directly derived from the target aldehyde, participates in chiral amplification processes. In contrast, the non-methylated analog pyridine-3-acetaldehyde would generate a primary alcohol upon reduction (lacking the chiral secondary alcohol center), rendering it incapable of participating in this asymmetric autocatalytic cycle. [1] The prochiral nature of the target aldehyde—with the quaternary carbon creating a prochiral center upon nucleophilic addition to the carbonyl—is a distinguishing feature that linear or non-alpha-substituted pyridine aldehydes cannot offer. [2]

asymmetric synthesis Soai reaction autocatalysis

High-Impact Application Scenarios for 3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) Based on Quantitative Differentiation Evidence


Synthesis of Selective CYP17 Inhibitors for Androgen Biosynthesis Modulation

3-Pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) is the essential aldehyde precursor for synthesizing 2-methyl-2-(3-pyridyl)propanoic acid esters, which have demonstrated IC50 values of 13–90 nM against human CYP17 hydroxylase/lyase with >300-fold selectivity over human placental aromatase (IC50 30–40 μM). [1] The alpha-methyl substitution pattern, delivered directly by this aldehyde, is a structural requirement for optimal CYP17 inhibition. Researchers developing inhibitors of androgen biosynthesis for prostate cancer or other hormone-dependent conditions should procure this specific aldehyde rather than generic pyridine aldehydes, as the alpha-dimethyl group creates the quaternary carbon pharmacophore necessary for nanomolar potency and enzyme selectivity. [1]

Design of Esterase-Resistant Prodrugs and Enzyme Inhibitors

The alpha-dimethyl substitution in this aldehyde confers resistance to esterase hydrolysis in derived ester compounds, as demonstrated in rat liver microsome assays. [1] This property makes the compound uniquely suitable for medicinal chemistry programs requiring hydrolytically stable ester-based inhibitors or prodrugs. The structural feature enabling esterase resistance is the same alpha-methyl substitution that drives CYP17 inhibition potency, creating a dual-function scaffold where both target engagement and metabolic stability are encoded in the same structural motif. [1] Scientists designing enzyme inhibitors with extended half-life profiles should prioritize this building block over non-methylated pyridine aldehydes.

Chemoselective Multi-Step Synthesis Requiring Sterically Shielded Aldehyde Functionality

The quaternary carbon adjacent to the aldehyde creates significant steric hindrance that modulates reactivity in condensation and nucleophilic addition reactions. [2] With zero enolizable alpha-hydrogens (compared to two in pyridine-3-acetaldehyde), this compound eliminates the risk of base-catalyzed aldol self-condensation, enabling cleaner reactions under basic conditions. [1] This differentiated reactivity profile is valuable in synthetic sequences where the aldehyde group must be preserved during other transformations; procurement of the alpha-dimethyl compound rather than the unsubstituted analog reduces purification burden and improves overall yield in such multi-step protocols.

Asymmetric Synthesis and Chiral Building Block Preparation

Reduction of 3-pyridineacetaldehyde, alpha,alpha-dimethyl-(9CI) yields the chiral secondary alcohol (S)-2-methyl-1-(3-pyridyl)-1-propanol, which has demonstrated activity as an asymmetric autocatalyst in the Soai reaction, achieving chiral amplification (86% e.e. autocatalyst → 35% e.e. product in 67% yield). [3] The prochiral nature of the alpha-quaternary carbon center, unique among commercially available pyridine-3-acetaldehyde derivatives, enables access to this chiral alcohol product. In contrast, pyridine-3-acetaldehyde reduces to the achiral primary alcohol 2-(pyridin-3-yl)ethanol, which cannot participate in asymmetric catalytic cycles. [3] This application scenario is specifically relevant for research groups engaged in absolute asymmetric synthesis, chiral amplification studies, and the preparation of enantiomerically enriched pyridine-containing building blocks.

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